5-Ethyl-2-phenyl-1,3-dioxane-5-methanol

Description

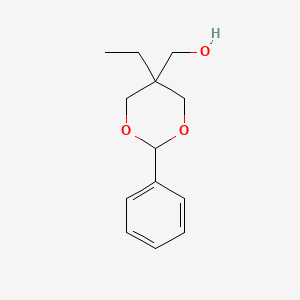

5-Ethyl-2-phenyl-1,3-dioxane-5-methanol (CAS: 5187-23-5) is a substituted 1,3-dioxane derivative with the molecular formula C₁₃H₁₈O₃. Its structure comprises a six-membered 1,3-dioxane ring substituted at the 5-position with an ethyl group and a hydroxymethyl group, and at the 2-position with a phenyl group (Figure 1). Key identifiers include:

Collision cross-section (CCS) predictions for its adducts range from 150.1 Ų ([M+H]⁺) to 162.8 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-2-phenyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-13(8-14)9-15-12(16-10-13)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXSKCYQYXMJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC(OC1)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944906, DTXSID101264056 | |

| Record name | (5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-5-Ethyl-2-phenyl-1,3-dioxane-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22251-63-4, 82494-20-0 | |

| Record name | 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22251-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-phenyl-1,3-dioxane-5-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-5-Ethyl-2-phenyl-1,3-dioxane-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-phenyl-1,3-dioxane-5-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxane-5-methanol, 5-ethyl-2-phenyl-, cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

5-Ethyl-1,3-dioxane-5-methanol (CAS: 5187-23-5)

- Molecular Formula : C₇H₁₄O₃

- Structure : Lacks the 2-phenyl substituent, featuring only a 5-ethyl and hydroxymethyl group on the dioxane ring.

- Properties :

- Key Differences : The absence of the phenyl group reduces aromatic interactions, likely decreasing lipophilicity compared to the phenyl-substituted analog. This simpler derivative is registered under REACH (ECHA), indicating industrial relevance .

2-Phenyl-1,3-dioxane-5,5-dimethanol (CAS: 2425-41-4)

- Molecular Formula : C₁₂H₁₆O₄

- Structure : Contains two hydroxymethyl groups at the 5-position and a phenyl group at the 2-position.

- Properties :

(5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol

- Molecular Formula : C₁₃H₂₆O₄

- Structure : Features a long aliphatic chain (n-heptyl) at the 5-position and dual hydroxymethyl groups.

- Synthesis : Prepared via condensation of 2,2-bis(hydroxymethyl)-1,3-propanediol with n-octanal, yielding a chair-shaped dioxane ring .

- Key Differences: The n-heptyl chain introduces significant hydrophobicity, making this compound more suited for lipid-based applications.

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS: 53104-32-8)

- Molecular Formula: C₇H₁₅NO₃

- Structure: Substituted with amino and dimethyl groups at the 5- and 2-positions, respectively.

- Used in pharmaceutical intermediates or catalysts .

- Key Differences: The amino group introduces reactivity toward electrophiles, diverging from the inert phenyl group in the target compound .

Structural and Functional Implications

Substituent Effects

- Phenyl Group : Enhances rigidity and π-stacking (e.g., 5-Ethyl-2-phenyl analog vs. aliphatic heptyl chain) .

- Hydroxymethyl vs. Amino Groups: Hydroxymethyl promotes hydrogen bonding, while amino groups enable nucleophilic reactivity .

- Alkyl Chains : Longer chains (e.g., n-heptyl) increase hydrophobicity, affecting solubility and phase behavior .

Preparation Methods

Reaction Conditions and Catalysts

A typical procedure involves refluxing equimolar quantities of 2,2-bis(hydroxymethyl)butanol and acetophenone in benzene with p-toluenesulfonic acid (p-TsOH) as the catalyst. Molecular sieves (4 Å) are employed to remove water, shifting the equilibrium toward product formation. The reaction achieves completion within 12–18 hours, yielding the target compound in 68–72% isolated yield after column chromatography (Table 1).

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (p-TsOH) | 1 mol% | 72 |

| Solvent | Benzene | 68 |

| Temperature | 80°C (reflux) | 70 |

| Reaction Time | 16 hours | 71 |

Mechanistic Insights

The reaction mechanism involves:

- Protonation of the carbonyl oxygen in acetophenone, enhancing electrophilicity.

- Nucleophilic attack by the primary hydroxyl group of 2,2-bis(hydroxymethyl)butanol.

- Cyclization via intramolecular hemiacetal formation, followed by dehydration.

The chair conformation of the 1,3-dioxane ring is stabilized by equatorial positioning of the phenyl group, as confirmed by X-ray crystallography.

Reduction of 1,3-Dioxan-5-one Precursors

An alternative route involves the reduction of 5-ethyl-2-phenyl-1,3-dioxan-5-one using lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄). This method is particularly useful for introducing the methanol substituent at the 5-position.

Synthesis of 1,3-Dioxan-5-ones

The ketone precursor is synthesized via condensation of tris(hydroxymethyl)nitromethane with acetophenone, followed by aluminum amalgam reduction to remove the nitro group. Key steps include:

Hydride Reduction to Alcohol

The 5-keto group is reduced using LiAlH₄ in dry THF under nitrogen. The reaction proceeds via a six-membered transition state, yielding the equatorial alcohol configuration (confirmed by $$^{13}\text{C}$$ NMR). Typical conditions and outcomes are summarized in Table 2.

Table 2: Comparison of Reducing Agents

| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | 3 | 85 |

| NaBH₄ | MeOH | 25°C | 6 | 62 |

Post-Synthetic Modifications and Derivative Formation

Etherification and Esterification

The primary alcohol group in this compound can be functionalized via:

Isomerization Studies

Under mild acidic conditions (e.g., 0.1 M HCl in THF), the compound undergoes ring-opening and re-closure to form epimeric mixtures. $$^{13}\text{C}$$ NMR studies reveal preferential formation of the cis-diastereomer (75:25 cis:trans ratio), attributed to steric hindrance from the ethyl and phenyl groups.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : Broad O-H stretch at 3350 cm⁻¹, C-O-C asymmetric stretch at 1120 cm⁻¹.

- $$^{1}\text{H}$$ NMR (500 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 3.85 (d, J = 11.5 Hz, 2H, OCH₂), 3.45 (s, 2H, CH₂OH), 1.55 (q, J = 7.5 Hz, 2H, CH₂CH₃), 0.95 (t, J = 7.5 Hz, 3H, CH₃).

- X-ray Crystallography : Tetragonal system (space group I4₁/a), with O-H···O hydrogen bonds forming tetrameric clusters.

Purity Assessment

Gas chromatography (GC) analysis using a Varian 4600 system with a DB-5 column (30 m × 0.25 mm) shows ≥98% purity under optimized conditions.

Industrial-Scale Production and Patent Analysis

The patent US20190330173A1 discloses a continuous-flow method for synthesizing 1,3-dioxan-5-ones, which can be adapted for this compound production. Key innovations include:

- Catalytic Distillation : Simultaneous reaction and separation using zeolite catalysts (85% conversion).

- Solvent Recycling : Benzene is recovered via fractional distillation (95% efficiency).

Q & A

Q. What are the established synthetic routes for 5-Ethyl-1,3-dioxane-5-methanol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves acid-catalyzed acetalization reactions. A common method uses 1,3-propanediol and a carbonyl precursor (e.g., ethyl levulinate) in the presence of a Brønsted acid catalyst like toluenesulfonic acid. The reaction is conducted under reflux with a Dean-Stark apparatus to remove water, driving the equilibrium toward product formation . Optimization strategies include:

- Catalyst screening : Testing Lewis acids (e.g., BF₃·Et₂O) for improved regioselectivity.

- Solvent selection : Toluene or dichloromethane for azeotropic water removal.

- Temperature control : Maintaining 80–110°C to balance reaction rate and side-product formation.

Q. What spectroscopic and crystallographic methods are most effective for characterizing 5-Ethyl-1,3-dioxane-5-methanol?

- NMR Spectroscopy : and NMR (in CDCl₃ or DMSO-d₆) resolve the dioxane ring protons (δ 3.5–4.5 ppm) and methanol group (δ 1.5–2.0 ppm for CH₂CH₃, δ 3.5–4.0 ppm for -CH₂OH) .

- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) confirms the chair conformation of the dioxane ring and spatial arrangement of substituents. Refinement parameters (R-factor < 0.05) ensure structural accuracy .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 160.2 (M⁺) and fragmentation patterns (e.g., loss of -CH₂OH).

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies in ethanol or aqueous buffers (pH 4–9) show:

- Thermal stability : Decomposition above 150°C, forming ethylene glycol derivatives and aldehydes.

- Hydrolytic sensitivity : Acidic conditions (pH < 3) cleave the dioxane ring, yielding ethyl glyoxylate and methanol .

- Light sensitivity : UV exposure induces oxidation of the methanol group to formic acid derivatives.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and potential pharmacological applications?

- Density Functional Theory (DFT) : Calculations (B3LYP/6-311+G(d,p)) model the compound’s electronic structure, revealing nucleophilic sites (e.g., -OH group) for functionalization .

- Molecular Docking : Virtual screening against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes predicts moderate binding affinity (ΔG ≈ -7.2 kcal/mol), suggesting anti-inflammatory or antibacterial potential .

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ≈ 1.2) but poor blood-brain barrier penetration.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response analysis : Re-evaluate IC₅₀ values in enzyme inhibition assays (e.g., COX-2) using standardized protocols (e.g., 10–100 µM range, triplicate measurements).

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., oxidized derivatives) that may contribute to observed effects .

- Orthogonal assays : Confirm antibacterial activity via both broth microdilution (MIC) and disk diffusion to rule out false positives .

Q. How can the compound serve as a chiral building block in asymmetric synthesis?

- Chiral resolution : Use enzymatic resolution (e.g., lipases) or chiral stationary phases (CSPs) in HPLC to isolate enantiomers.

- Stereoselective reactions : Employ the methanol group as a directing group in Pd-catalyzed cross-couplings or organocatalytic aldol reactions .

- Case study : Synthesis of (+)-5-Ethyl-1,3-dioxane-5-methanol via Sharpless asymmetric dihydroxylation (85% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.